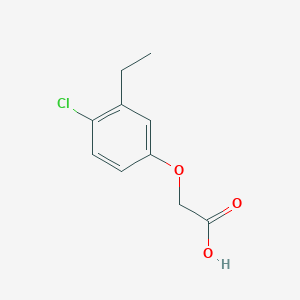

2-(4-Chloro-3-ethylphenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-ethylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-7-5-8(3-4-9(7)11)14-6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVWRUYGCCOFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 4 Chloro 3 Ethylphenoxy Acetic Acid

Established Synthetic Routes for 2-(4-Chloro-3-ethylphenoxy)acetic acid

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis. wikipedia.org This reaction is a cornerstone in organic chemistry for the formation of ethers and is particularly well-suited for preparing phenoxyacetic acids. gordon.edu

The synthesis of this compound fundamentally relies on two key precursors:

4-Chloro-3-ethylphenol: This substituted phenol (B47542) provides the core aromatic structure. Its synthesis can be achieved through methods such as the chlorination of 3-ethylphenol. researchgate.net

An acetic acid synthon: Typically, an activated form of acetic acid, such as chloroacetic acid or its corresponding salts (e.g., sodium chloroacetate), is used. gordon.edugoogle.com

The primary derivatization strategy involves the formation of a phenoxide from 4-chloro-3-ethylphenol, which then acts as a nucleophile.

The laboratory synthesis of this compound via the Williamson ether synthesis follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The key steps are:

Deprotonation of the Phenol: 4-Chloro-3-ethylphenol is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to deprotonate the hydroxyl group and form the corresponding sodium or potassium 4-chloro-3-ethylphenoxide. This step is crucial as it generates a potent nucleophile. gordon.edumiracosta.edu

Nucleophilic Attack: The generated phenoxide ion then attacks the electrophilic carbon of chloroacetic acid (or its salt), displacing the chloride ion in a single, concerted step. wikipedia.org

Acidification: The resulting sodium salt of this compound is then acidified, typically with a strong mineral acid like hydrochloric acid (HCl), to protonate the carboxylate and yield the final product. gordon.edu

The reaction is often carried out in an aqueous medium or a mixture of water and an organic solvent, and heating under reflux for several hours is common to ensure the completion of the reaction. gordon.edutandfonline.com

Table 1: Typical Laboratory Synthesis Conditions for Phenoxyacetic Acids

| Parameter | Condition | Reference |

| Reaction | Williamson Ether Synthesis | wikipedia.org |

| Phenolic Precursor | Substituted Phenol (e.g., 4-Chloro-3-ethylphenol) | researchgate.netscbt.comnih.govsigmaaldrich.com |

| Acetic Acid Source | Chloroacetic acid or its salt | gordon.edugoogle.comsciencemadness.org |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | gordon.edumiracosta.edu |

| Solvent | Water, Aqueous Ethanol | gordon.edugoogle.com |

| Temperature | Reflux (typically 90-100 °C) | gordon.edu |

| Reaction Time | 30 minutes to several hours | gordon.edunih.gov |

| Work-up | Acidification with HCl | gordon.edu |

Advanced Synthesis Techniques and Green Chemistry Approaches

In recent years, efforts have been made to develop more efficient and environmentally friendly methods for the synthesis of phenoxyacetic acids, moving away from traditional, often lengthy, reflux conditions. These advanced techniques aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. rasayanjournal.co.in For the synthesis of phenoxyacetic acid derivatives, microwave-assisted methods, often performed under solvent-free conditions, have been shown to dramatically reduce reaction times from hours to minutes while providing excellent yields. tandfonline.comtandfonline.comresearchgate.net This technique offers a significant advantage in terms of energy efficiency and reaction speed.

Ultrasound-Assisted Williamson Ether Synthesis: Sonication, or the use of ultrasound, can promote chemical reactions by generating localized high temperatures and pressures through acoustic cavitation. rsc.org The Williamson ether synthesis has been successfully accelerated using ultrasound, often in the absence of phase-transfer catalysts, which are sometimes required in conventional methods. rsc.orgresearchgate.netrsc.org This approach can lead to higher yields and shorter reaction times.

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving reactants that are immiscible in the reaction medium. crdeepjournal.orgbiomedres.us In the synthesis of phenoxyacetic acids, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the alkylating agent, thereby accelerating the reaction. researchgate.netijche.com This can lead to milder reaction conditions and improved efficiency.

Table 2: Comparison of Synthesis Methods for Phenoxyacetic Acids

| Method | Key Advantages | Typical Conditions | Reference |

| Conventional Heating | Well-established, simple setup | Reflux in solvent for several hours | gordon.edu |

| Microwave-Assisted | Rapid reaction times, high yields, often solvent-free | Microwave irradiation for a few minutes | tandfonline.comtandfonline.comresearchgate.net |

| Ultrasound-Assisted | Shorter reaction times, enhanced reaction rates | Sonication at moderate temperatures | rsc.orgresearchgate.net |

| Phase-Transfer Catalysis | Milder conditions, improved efficiency for immiscible reactants | Use of a phase-transfer catalyst in a biphasic system | crdeepjournal.orgresearchgate.netijche.com |

Structural Analogues and Derivatization of this compound for Mechanistic Probing

The biological activity of phenoxyacetic acids is closely linked to their chemical structure. nih.govwikipedia.orgmdpi.com To investigate the structure-activity relationship and probe the mechanisms of action, various structural analogues and derivatives of this compound can be synthesized. This often involves modification of the carboxylic acid functional group.

Common derivatization strategies include:

Esterification: The carboxylic acid can be converted to its corresponding esters, such as ethyl 2-(4-chloro-3-ethylphenoxy)acetate, by reacting it with an alcohol (e.g., ethanol) in the presence of an acid catalyst. The synthesis of similar phenoxy esters has been well-documented. nih.govresearchgate.net

Amidation: Reaction of the carboxylic acid with an amine, often activated as an acid chloride or in the presence of a coupling agent, can yield the corresponding amide, for instance, 2-(4-chloro-3-ethylphenoxy)acetamide. The synthesis of related chloroacetamides is a known process. researchgate.netijpsr.infoneliti.com

These derivatives allow for the study of how changes in polarity, size, and hydrogen-bonding capacity at the carboxylic acid position affect the compound's interaction with biological targets.

Table 3: Potential Derivatives of this compound

| Derivative Name | General Synthetic Method | Potential Application | Reference (for similar structures) |

| Ethyl 2-(4-chloro-3-ethylphenoxy)acetate | Esterification of the carboxylic acid with ethanol | Probing the effect of esterification on biological activity | nih.govresearchgate.net |

| 2-(4-Chloro-3-ethylphenoxy)acetamide | Amidation of the carboxylic acid with ammonia (B1221849) or an amine | Investigating the role of the amide group in molecular interactions | researchgate.netijpsr.infoneliti.com |

| 2-(4-Chloro-3-ethylphenoxy)acetyl chloride | Reaction of the carboxylic acid with a chlorinating agent (e.g., thionyl chloride) | Intermediate for the synthesis of esters and amides | sciencemadness.org |

Molecular and Cellular Mechanisms of Action in Plants

Auxin Receptor Binding and Signal Transduction Pathways

The primary molecular target of phenoxyacetic acid herbicides like 2-(4-Chloro-3-ethylphenoxy)acetic acid is the auxin signaling pathway, a critical regulatory system for plant growth and development.

Synthetic auxins, including those from the phenoxyacetic acid class, initiate their action by binding to a family of F-box proteins known as the Transport Inhibitor Response 1/Auxin-Signaling F-Box (TIR1/AFB) receptors. frontiersin.orgnih.gov These receptors are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. biorxiv.org The binding of an auxin, such as this compound, to the TIR1/AFB receptor creates a binding surface for a group of transcriptional repressors called Aux/IAA proteins. nih.gov This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. biorxiv.org

Different members of the TIR1/AFB family can exhibit preferential binding to various synthetic auxin herbicides. frontiersin.orgnih.govnih.gov For instance, in Arabidopsis, the afb5 mutant shows resistance to the auxin herbicide picloram, indicating that AFB5 is a primary target for this class of compounds. nih.gov While specific binding affinities for this compound have not been detailed in available research, it is anticipated to follow the general pattern of phenoxyacetic acids, which can bind to various TIR1/AFB receptors. nih.gov

Table 1: Key Proteins in the Auxin Signaling Pathway

| Protein Family | Function | Role in Herbicide Action |

| TIR1/AFB | Auxin receptors (F-box proteins) | Bind to synthetic auxins, initiating the degradation of Aux/IAA repressors. frontiersin.orgnih.gov |

| Aux/IAA | Transcriptional repressors | Degraded upon auxin binding to TIR1/AFB, releasing the repression of ARF transcription factors. biorxiv.org |

| ARF | Auxin Response Factors (transcription factors) | Regulate the expression of auxin-responsive genes. researchgate.net |

This table is generated based on established knowledge of the auxin signaling pathway.

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of numerous genes. researchgate.net This leads to a massive and uncontrolled transcriptional reprogramming within the plant cell. The expression of genes involved in processes like cell elongation, division, and differentiation is aberrantly stimulated, leading to the characteristic symptoms of auxin herbicide damage. pressbooks.pub

Cellular Responses and Growth Regulation Aberrations

The action of synthetic auxins is not isolated; it triggers a cascade of changes in the homeostasis of other crucial plant hormones. A well-documented effect is the stimulation of ethylene (B1197577) biosynthesis. bioone.org Ethylene is a stress-related hormone, and its overproduction in response to auxin herbicide treatment contributes significantly to the observed symptoms, including senescence and necrosis. bioone.org Additionally, the accumulation of abscisic acid (ABA), another stress hormone, can be induced by auxin herbicides, further exacerbating the physiological stress on the plant. bioone.org

Differential Plant Species Susceptibility at the Molecular Level

The selectivity of phenoxyacetic acid herbicides, where broadleaf weeds are generally more susceptible than grasses, is a key feature of their agricultural use. pressbooks.pubresearchgate.net This differential susceptibility can be attributed to several factors at the molecular and cellular level.

One of the primary mechanisms of resistance is the metabolic detoxification of the herbicide. pressbooks.publsuagcenter.com Tolerant species often possess enzymes, such as cytochrome P450 monooxygenases, that can rapidly metabolize the herbicide into inactive forms. oup.com For example, hydroxylation and subsequent conjugation with sugars or amino acids can render the herbicide non-toxic. oup.comnih.gov

Furthermore, variations in the TIR1/AFB auxin receptors among different plant species could contribute to differential sensitivity. frontiersin.org Specific amino acid changes in the auxin-binding pocket of these receptors might alter the binding affinity for certain synthetic auxins, leading to reduced herbicidal activity. bioone.org While not specifically documented for this compound, this principle of receptor-level selectivity is a known factor in the evolution of herbicide resistance. bioone.org

Table 2: Factors Influencing Differential Plant Species Susceptibility

| Factor | Mechanism | Implication for this compound |

| Metabolism | Detoxification of the herbicide through enzymatic action (e.g., hydroxylation, conjugation). lsuagcenter.comoup.comnih.gov | Tolerant species likely metabolize the compound more efficiently. |

| Receptor Variation | Differences in the amino acid sequence of TIR1/AFB receptors affecting herbicide binding. frontiersin.orgbioone.org | Variations in receptor affinity could contribute to selectivity. |

| Translocation | Differences in the uptake and movement of the herbicide within the plant. pressbooks.pub | Reduced translocation to target sites can confer tolerance. |

This table synthesizes general knowledge on herbicide selectivity and applies it to the context of this compound.

Physiological and Biochemical Responses in Target and Non Target Plant Species

Modulation of Plant Growth and Development

Synthetic auxins like 2-(4-Chloro-3-ethylphenoxy)acetic acid profoundly alter the normal growth patterns of susceptible plants by interfering with hormonal balances. cnagrochem.com These compounds are readily absorbed by both roots and leaves and are transported to the meristematic tissues, where they disrupt normal cell formation and development. ucanr.edu

Shoot Morphology : One of the most common symptoms of exposure is epinasty, the downward bending and twisting of stems and leaf petioles. vt.eduusu.edu Leaves may appear cupped, curled, stunted, or distorted. ucanr.eduusu.edu In some cases, the interveinal tissue growth is inhibited, making the veins appear fused and extending into finger-like shapes. ucanr.edu This abnormal growth is a result of the herbicide's interference with cell division and elongation. ucanr.edu

Root Architecture : The natural hormone auxin is critical for root development, including the formation of lateral roots. cell.com Synthetic auxins disrupt this process. While low concentrations of some synthetic auxins can stimulate root hair elongation, the high concentrations associated with herbicidal action generally inhibit root growth. emerginginvestigators.orgontario.ca This can lead to a poorly developed root system, affecting water and nutrient uptake.

| Plant Part | Observed Morphological Changes with Phenoxy Herbicides |

| Stems | Twisting, bending, curl-over, abnormal thickening. wikipedia.orgusu.edu |

| Leaves | Cupping, curling, crinkling, distortion, stunting, chlorosis (yellowing), and necrosis (browning). ucanr.eduusu.edu |

| Petioles | Twisting and bending (epinasty). vt.edu |

| Roots | Inhibition of growth, disruption of lateral root formation. cell.comontario.ca |

The vascular system, comprising the xylem and phloem, is responsible for transporting water and nutrients throughout the plant. Synthetic auxins can cause abnormal development of these crucial tissues. vt.edu This disruption impairs the efficient transport of water and nutrients, often leading to wilting as an early symptom of injury. vt.edu The uncontrolled cell division induced by the herbicide can lead to a collapse of tissue structure, further compromising the plant's vascular integrity. researchgate.net

Metabolic Disruptions and Stress Responses in Plants

The application of a synthetic auxin herbicide induces a significant stress response in plants, leading to widespread metabolic disruption. The plant's primary functions, such as energy production and the synthesis of essential compounds, are severely affected.

Research on phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), demonstrates a direct impact on the fundamental processes of photosynthesis and respiration.

Photosynthesis : Herbicidal auxins can reduce the chlorophyll (B73375) content in plants, leading to chlorosis (yellowing of leaves). usu.edu This reduction in photosynthetic pigments impairs the plant's ability to capture light energy. Studies on related compounds have shown that they can inhibit photosynthesis. semanticscholar.orgnih.govnih.gov

Respiration : The effect on respiration can be complex. Some studies on 2,4-D have indicated that it can stimulate the rate of respiration in etiolated pea seedlings. semanticscholar.org This increased respiration, combined with disrupted metabolic pathways, contributes to the uncontrolled and unsustainable growth that ultimately exhausts the plant's energy reserves.

Exposure to herbicides acts as a chemical stressor, prompting significant shifts in the plant's metabolic profile. researchgate.net Plants naturally produce a wide array of primary and secondary metabolites to cope with adverse conditions. researchgate.netnih.gov

Primary Metabolites : Primary metabolites are essential for basic survival and include sugars, amino acids, and lipids. Herbicide-induced stress can alter the synthesis and allocation of these compounds. For instance, the disruption of photosynthesis directly impacts carbohydrate production. researchgate.net

Persistence and Mobility in Soil and Aquatic Environments

The persistence and mobility of this compound in soil and water determine its potential to remain in an area and its likelihood of moving into groundwater or adjacent surface waters.

Sorption and Leaching Dynamics in Various Soil Types

The mobility of phenoxyacetic acid herbicides in soil is largely influenced by sorption, the process by which the chemical binds to soil particles. Generally, these types of acidic herbicides exhibit weak to moderate sorption in most agricultural soils. The degree of sorption is often correlated with the soil's organic carbon content and can be influenced by soil pH.

For this compound, it can be anticipated that sorption would be a key factor in its soil mobility. In soils with higher organic matter, more significant binding would be expected, which would limit its movement. Conversely, in sandy soils with low organic content, the compound would likely be more mobile and prone to leaching. As an acidic compound, its sorption is pH-dependent; at typical soil pH levels, it would exist in its anionic form, which is generally more water-soluble and less strongly adsorbed than the neutral molecule, thus increasing its leaching potential. However, specific sorption coefficients (Koc or Kd) for this compound in various soil types are not available in the reviewed literature.

Hydrolysis and Photodegradation Kinetics in Aqueous Systems

In aquatic environments, chemical degradation processes such as hydrolysis and photodegradation are significant. Hydrolysis is the breakdown of a chemical by reaction with water. Phenoxyacetic acids are generally stable to hydrolysis at neutral and acidic pH, but the rate can increase under alkaline conditions.

Photodegradation, or the breakdown by sunlight, can also contribute to the dissipation of these compounds in clear, shallow waters. The rate and products of photodegradation depend on the specific structure of the molecule and the presence of other substances in the water that can act as photosensitizers. For closely related compounds, photodegradation in water is considered a slow process. Without specific experimental studies, the half-life of this compound due to hydrolysis and photodegradation remains undetermined.

Microbial Degradation and Biotransformation Pathways

The primary mechanism for the breakdown of phenoxyacetic acid herbicides in both soil and water is microbial degradation.

Identification of Microbial Consortia Involved in Degradation

A wide variety of soil and aquatic microorganisms have been shown to degrade common phenoxyacetic acid herbicides. Bacteria such as Pseudomonas, Cupriavidus, and Alcaligenes species are frequently identified as being capable of utilizing these compounds as a source of carbon and energy. It is highly probable that similar microbial consortia would be responsible for the degradation of this compound. The rate of degradation would depend on environmental conditions such as temperature, moisture, and oxygen availability, as well as the presence and adaptation of a suitable microbial population.

Metabolic Products and Intermediate Formation during Biodegradation

The biodegradation of phenoxyacetic acids typically follows a well-established pathway. The process is generally initiated by an enzymatic cleavage of the ether bond that links the acetic acid side chain to the aromatic ring. This initial step forms the corresponding substituted phenol (B47542), which in this case would be 4-chloro-3-ethylphenol.

Following this, the aromatic ring is hydroxylated to form a catechol, which then undergoes ring cleavage. The resulting intermediates are further metabolized and eventually funneled into central metabolic pathways like the tricarboxylic acid cycle. While this is the expected pathway for this compound, the specific metabolites and intermediates have not been experimentally identified in the available literature.

Uptake and Translocation within Terrestrial and Aquatic Biota (Excluding Human Systems)

The interaction of this compound with plants and aquatic organisms is a critical aspect of its environmental fate.

In plants, phenoxyacetic acids are typically absorbed through the leaves and roots and are translocated within the plant's vascular system. The efficiency of uptake and translocation can vary significantly between different plant species.

In aquatic organisms, the potential for a chemical to accumulate is often expressed by the bioconcentration factor (BCF), which compares the concentration of the chemical in an organism to that in the surrounding water. For other phenoxyacetic acid herbicides, the potential for bioconcentration in fish and other aquatic organisms is generally considered to be low. This is because these compounds are relatively water-soluble and can be metabolized and excreted. It is therefore anticipated that this compound would also have a low potential for significant bioaccumulation in aquatic food webs. However, no specific BCF values for this compound have been reported.

Environmental Fate, Transport, and Degradation Pathways of 2 4 Chloro 3 Ethylphenoxy Acetic Acid

Bioaccumulation in Non-Target Organisms

The potential for a chemical to accumulate in organisms that are not the intended target is a critical aspect of its environmental risk profile. This section explores the bioaccumulation potential of a related phenoxyacetic acid herbicide, MCPA, in various non-target organisms as a surrogate for this compound.

There is a notable lack of specific data on the bioaccumulation of this compound in algae, aquatic plants, and soil microorganisms. However, studies on the related compound MCPA indicate a varied potential for accumulation depending on the organism.

Research on soil microorganisms has demonstrated that some bacterial strains can utilize MCPA as a carbon source, indicating degradation rather than long-term bioaccumulation. iastate.edu For instance, the bacterial strain Micrococcus luteus LKDA1 has been shown to completely degrade MCPA. iastate.edu The degradation process in soil is often initiated by the tfdA gene, which is involved in the first step of breaking down phenoxy acid herbicides. nih.gov

| Organism Type | Compound | Finding | Reference |

| Aquatic Plants | MCPA | Uptake occurs, and it is considered among the most toxic aquatic organisms to this compound. | wikipedia.org |

| Soil Microorganisms | MCPA | Certain bacterial strains can degrade MCPA, using it as a carbon source. | iastate.edunih.gov |

| Algae | MCPA | Considered highly toxic, suggesting significant interaction, though specific bioaccumulation data is scarce. | wikipedia.org |

The movement of herbicides into and within plants is a key determinant of their efficacy and potential impact on non-target species. Both root uptake from the soil and foliar absorption through the leaves are significant pathways.

Root Uptake:

Herbicides present in the soil can be absorbed by plant roots and subsequently translocated to other parts of the plant. For MCPA, it is known that it can be absorbed by plant roots and then transported via the phloem to the leaves and stems. wikipedia.org Studies on wheat have shown that higher concentrations of MCPA in the soil can lead to a significant increase in the concentration of the herbicide in the roots. nih.gov The process of root absorption is generally considered simpler than foliar absorption as roots lack the waxy cuticle found on leaves, presenting fewer barriers to entry. unl.edu

Foliar Absorption:

Foliar application is a common method for herbicide use. The herbicide must penetrate the leaf's surface to be effective. iastate.edu MCPA is absorbed through the leaves and then translocated to the plant's meristems, where it disrupts growth. wikipedia.org The efficiency of foliar absorption can be influenced by environmental factors. For example, the time of day of application can alter the toxicity of MCPA, with afternoon applications showing greater effect due to increased translocation with photosynthetic products. ucanr.edu

| Pathway | Compound | Details | Reference |

| Root Uptake | MCPA | Absorbed by roots and translocated to stems and leaves. Higher soil concentration can increase root concentration. | wikipedia.orgnih.gov |

| Foliar Absorption | MCPA | Absorbed through leaves and moves to growth points (meristems). Time of day and other environmental factors affect uptake efficiency. | wikipedia.orgucanr.edu |

Evolution and Mechanisms of Weed Resistance to Phenoxyacetic Acids

Genotypic and Phenotypic Basis of Resistance to 2-(4-Chloro-3-ethylphenoxy)acetic acid

The development of resistance to phenoxyacetic acid herbicides within a weed population is a result of genetic variation. Individual weeds with pre-existing genetic traits that confer a survival advantage against the herbicide will reproduce, passing these traits to their offspring. Over time, this leads to a resistant population.

Phenotypic Basis: The primary phenotype of a resistant weed is the ability to survive and reproduce after being treated with a normally lethal dose of a phenoxyacetic acid herbicide. While susceptible plants will exhibit symptoms of uncontrolled growth, such as leaf and stem twisting (epinasty), and eventual death, resistant plants will show minimal to no signs of injury and continue to grow normally. mt.gov In some cases, resistance-conferring mutations can be associated with fitness costs, where the resistant plant may be less competitive than its susceptible counterparts in an herbicide-free environment. scielo.brscielo.br However, many resistant biotypes have been found to be equally fit, which contributes to their persistence in the field. taylorfrancis.com

Due to the absence of specific studies on this compound, it is presumed that the genotypic and phenotypic basis of resistance would mirror that of other well-studied phenoxyacetic acids.

Target-Site Resistance Mechanisms

Target-site resistance (TSR) occurs when a modification to the herbicide's target protein reduces or eliminates its binding, rendering the herbicide ineffective. pesticidestewardship.org For synthetic auxin herbicides like the phenoxyacetic acids, the primary target is the auxin signal transduction pathway. nih.govscielo.br

Synthetic auxins function by binding to a co-receptor complex composed of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. nih.govscielo.br This binding leads to the ubiquitination and subsequent degradation of the Aux/IAA protein, allowing auxin response genes to be expressed, which at herbicidal concentrations, results in uncontrolled growth and plant death. scielo.br

Mutations in the TIR1/AFB genes can alter the structure of the auxin-binding pocket, preventing the herbicide molecule from binding effectively. nih.govbioone.org This is a key mechanism of target-site resistance. While several TIR1/AFB genes exist in plants (forming a small family of co-receptors), mutations in specific members of this family have been linked to resistance to certain auxin herbicides. frontiersin.orgnih.gov For instance, studies in Arabidopsis have shown that mutations in the AFB5 gene can confer resistance to picolinate (B1231196) auxins, while mutations in TIR1 can confer resistance to 2,4-D. nih.govfrontiersin.org The redundancy in these receptor proteins may be one reason why resistance to auxinic herbicides has been relatively slow to evolve compared to other herbicide classes. bioone.orgnih.gov

Table 1: Examples of TIR1/AFB Mutations Conferring Resistance to Synthetic Auxin Herbicides in Model Plants and Weeds

| Gene | Organism | Herbicide Class | Reference |

|---|---|---|---|

| tir1-1 | Arabidopsis thaliana | Phenoxyacetic Acid (2,4-D), Benzoic Acid (dicamba) | nih.govfrontiersin.org |

| afb5 | Arabidopsis thaliana | Picolinate Auxins, Benzoic Acid (dicamba) | nih.govfrontiersin.org |

This table summarizes findings from related synthetic auxin herbicides to illustrate the mechanism, as specific data for this compound is not available.

Beyond the primary TIR1/AFB receptors, other proteins in the auxin signaling cascade can be altered to confer resistance. Mutations in the Aux/IAA co-receptor proteins, which are the other half of the co-receptor complex, represent another form of target-site resistance. nih.gov If the Aux/IAA protein is mutated in a way that it can no longer be effectively degraded, it will continue to repress auxin-responsive genes even in the presence of the herbicide, leading to a resistant phenotype.

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal concentration of the herbicide from reaching its target site. nih.gov These mechanisms are often more complex and can confer resistance to multiple herbicides with different modes of action. growiwm.org

One of the most common forms of NTSR is the enhanced metabolic degradation of the herbicide. pesticidestewardship.orgusda.gov Resistant plants may evolve to produce higher levels of certain enzymes that can rapidly break down the herbicide into non-toxic compounds before it can exert its effect. usda.gov Key enzyme families involved in herbicide metabolism include:

Cytochrome P450 monooxygenases (P450s): This large and diverse family of enzymes is frequently implicated in the detoxification of numerous herbicides, including phenoxyacetic acids. uppersouthplatte.orgnih.gov

Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the herbicide molecule, which is a key step in detoxification and sequestration. nih.govnih.gov

Glycosyltransferases (GTs): These enzymes can attach sugar molecules to the herbicide, rendering it inactive and preparing it for sequestration. mdpi.com

Metabolism-based resistance is a significant concern because it can lead to broad cross-resistance, making chemical weed control more challenging. nih.gov

Table 2: Enzyme Families Implicated in Non-Target-Site Resistance to Auxinic Herbicides

| Enzyme Family | Function | Reference |

|---|---|---|

| Cytochrome P450s (CYP450) | Catalyze oxidative degradation of herbicides. | uppersouthplatte.orgnih.gov |

| Glutathione S-transferases (GSTs) | Conjugate glutathione to herbicides for detoxification. | nih.govnih.gov |

| Glycosyltransferases (GTs) | Conjugate sugar moieties to herbicides, inactivating them. | mdpi.com |

This table is based on general knowledge of NTSR to herbicides, including the auxinic class.

For an herbicide to be effective, it must first be absorbed by the plant and then translocated to its site of action. NTSR can involve mechanisms that interfere with these processes.

Reduced Uptake: Some resistant weeds may have modifications to their leaf surfaces, such as a thicker waxy cuticle, that reduce the absorption of foliar-applied herbicides. uppersouthplatte.org While generally considered a minor contributor to resistance, it can play a role in combination with other mechanisms.

Reduced Translocation: Once inside the plant, the movement of the herbicide to the meristematic tissues where it acts can be restricted. This has been observed in some auxin-resistant weed biotypes. bioone.org

Increased Sequestration: This mechanism involves the plant actively moving the herbicide away from its target site and compartmentalizing it in locations where it cannot cause harm, such as the cell vacuole or the cell wall. pesticidestewardship.orguppersouthplatte.org This effectively lowers the concentration of the active herbicide at the target site to sub-lethal levels.

These NTSR mechanisms, particularly enhanced metabolism, are considered a major threat to the long-term sustainability of many herbicides, including phenoxyacetic acids. usda.gov

Ecological and Evolutionary Dynamics of Resistance Development

The evolution of herbicide resistance in weed populations is a compelling example of rapid adaptation driven by strong, human-mediated selection pressure. uv.mx The repeated and widespread application of phenoxyacetic acid herbicides has led to the selection of resistant weed biotypes, altering the ecological landscape of agricultural systems. hracglobal.com Understanding the dynamics of this evolutionary process is crucial for developing sustainable weed management strategies. ucdavis.edu

The emergence and spread of resistance to phenoxyacetic acids are governed by a complex interplay of genetic, ecological, and agronomic factors. The initial frequency of resistance alleles within a weed population, the intensity of the herbicide selection pressure, the genetics of the resistance trait, and the movement of genes between populations all play critical roles. hracglobal.comucdavis.edu

The selection for resistance begins when a naturally occurring resistant individual in a weed population survives a herbicide application that is lethal to susceptible individuals. dpird.wa.gov.au With repeated applications of the same herbicide, the proportion of resistant individuals increases, eventually leading to a resistant population that can no longer be effectively controlled. dpird.wa.gov.au

Several factors influence the rate at which resistance evolves in a weed population. These include the initial frequency of resistance alleles, the mode of inheritance of the resistance trait (dominant or recessive), the mating system of the weed species (self-pollinating or outcrossing), and the extent of gene flow through pollen and seed dispersal. hracglobal.com

The ecological consequences of the evolution of resistance can be significant. A shift in the weed community composition is often observed, with the once-dominant susceptible species being replaced by resistant species or biotypes. nih.gov This can lead to a decrease in biodiversity within the agricultural ecosystem. nih.gov Furthermore, the evolution of resistance can impact the fitness of the weed, sometimes imposing a cost in the absence of the herbicide, although this is not always the case. mdpi.com

The dynamics of resistance are not confined to a single field. Gene flow, through the movement of pollen or seeds, can introduce resistance alleles into previously susceptible populations, accelerating the spread of resistance across the landscape. hracglobal.commdpi.com This highlights the importance of considering resistance management at a regional, rather than just a local, level.

Factors Influencing the Evolution of Resistance to Phenoxyacetic Acids

| Factor | Description | Impact on Resistance Evolution |

| Selection Pressure | The intensity and frequency of herbicide application. | High and repeated use of the same phenoxyacetic acid herbicide significantly increases the selection pressure, accelerating the evolution of resistance. dpird.wa.gov.au |

| Initial Allele Frequency | The proportion of naturally occurring resistance alleles in a weed population before herbicide application. | A higher initial frequency of resistance alleles leads to a more rapid evolution of a resistant population. hracglobal.com |

| Gene Flow | The transfer of genetic material from one population to another through pollen or seed dispersal. | Can introduce resistance alleles into susceptible populations, speeding up the spread of resistance across a landscape. hracglobal.commdpi.com |

| Weed Biology | Characteristics of the weed species, such as its mating system (outcrossing vs. selfing), seed production, and dormancy. | Outcrossing species may spread resistance genes more rapidly through pollen. High seed production and dormancy can create a persistent seed bank of resistant individuals. ucdavis.edu |

| Fitness Cost | The potential for a resistance trait to be disadvantageous to the plant in the absence of the herbicide. | A significant fitness cost can slow the evolution of resistance and may lead to a decrease in the frequency of resistant individuals if the herbicide is not used. However, many resistance traits have no significant fitness cost. dpird.wa.gov.aumdpi.com |

| Genetic Basis of Resistance | The number of genes involved and their dominance. | Resistance conferred by a single, dominant gene tends to evolve more rapidly than resistance that is polygenic or recessive. hracglobal.com |

Ecological Consequences of Phenoxyacetic Acid Resistance

| Consequence | Description | Research Findings |

| Shifts in Weed Community | Changes in the species composition of the weed flora in a particular area. | The repeated use of phenoxyacetic acids can lead to the dominance of resistant broadleaf weeds or a shift towards grass weed species that are naturally tolerant. nih.gov |

| Increased Herbicide Use | The need to apply higher rates of herbicides or use more complex and costly herbicide mixtures to control resistant populations. | The evolution of resistance often leads to an overall increase in herbicide use as farmers try to manage control failures. |

| Yield Losses | Reduced crop yields due to increased weed competition from resistant populations. | Failure to control resistant weeds can lead to significant economic losses for farmers. ucdavis.edu |

| Spread of Resistance | The movement of resistant weed biotypes to new areas. | Human activities, such as the movement of contaminated farm equipment and crop seed, can contribute to the spread of resistant weeds. dpird.wa.gov.au |

| Impact on Biodiversity | A reduction in the diversity of plant species within and around agricultural fields. | The intensive use of selective herbicides can lead to a decline in non-target plant species, affecting the broader ecosystem. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Environmental and Biological Matrices

Chromatography is the cornerstone of analytical methods for phenoxyacetic acid herbicides, providing the necessary separation from matrix interferences before detection. The choice between gas and liquid chromatography depends on the analyte's properties, the sample matrix, and the specific analytical goals.

Gas chromatography-mass spectrometry is a classic and robust technique for the analysis of volatile and thermally stable compounds. However, 2-(4-Chloro-3-ethylphenoxy)acetic acid, like other acidic herbicides, is non-volatile due to its polar carboxylic acid group. Therefore, a critical prerequisite for GC-MS analysis is a derivatization step to convert the acid into a more volatile and less polar ester form, typically a methyl ester. This is commonly achieved by reaction with a methylating agent like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst.

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides definitive identification based on the mass-to-charge ratio (m/z) of the resulting fragments.

Research on related haloacetic acids demonstrates that GC-MS provides excellent selectivity and sensitivity. mdpi.com For instance, a method for halogenated acetic acid derivatives using an ion trap mass detector after derivatization showed detection limits in the range of 15-30 µg/dm³. mdpi.com The inclusion of GC-MS in analytical protocols represents a significant enhancement over older methods that relied on less specific detectors. mdpi.com

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Phenoxyacetic Acids

| Parameter | Typical Setting | Purpose |

| Derivatization Agent | 10% H₂SO₄ in Methanol | Converts the polar carboxylic acid to a volatile methyl ester. |

| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film | A non-polar column providing good separation of a wide range of organic compounds. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Oven Program | Initial temp ~80°C, ramp to ~320°C | A temperature gradient to separate compounds based on their boiling points. wikipedia.org |

| Ionization Mode | Electron Impact (EI) | A hard ionization technique that produces a reproducible fragmentation pattern for library matching. |

| MS Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan is used for identification; SIM is used for enhanced sensitivity in quantification. |

| Monitored Ions (m/z) | Parent ion and characteristic fragment ions | Specific ions are monitored for quantitative and confirmatory analysis. For a related compound, 2,4-DCA, ions m/z 176, 178, and 161 were used. wikipedia.org |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing polar, non-volatile compounds like this compound. Its major advantage is the ability to analyze the acidic form directly, eliminating the need for the often laborious and time-consuming derivatization step required for GC-MS. lcms.cz This approach improves sample throughput and reduces potential errors associated with the derivatization process.

The protocol typically involves minimal sample preparation, such as solid-phase extraction (SPE) for pre-concentration and cleanup, or a simple "dilute-and-shoot" approach for cleaner matrices. thermofisher.comnih.gov The sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is usually achieved on a reversed-phase column (e.g., C18) using an acidified mobile phase.

Following chromatographic separation, the analyte enters the mass spectrometer, most commonly an electrospray ionization (ESI) source operating in negative ion mode, which is ideal for deprotonating the carboxylic acid group. Tandem mass spectrometry (MS/MS) is employed for its exceptional selectivity and sensitivity. In this setup, a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides highly confident identification and quantification, even at ultra-trace levels. econference.io

Methods have been developed for a wide range of phenoxyacetic acids in water, achieving limits of detection (LOD) as low as 0.00008 µg·L⁻¹. thermofisher.comresearchgate.net These methods are sensitive enough to meet stringent regulatory limits, such as the 0.1 µg/L maximum level for individual pesticides in drinking water set by the European Union. thermofisher.comresearchgate.net

Table 2: Example LC-MS/MS Method Performance for Phenoxyacetic Herbicides in Water

| Compound Family | Matrix | Sample Prep | LC-MS/MS System | LOD Range | Recovery Range | Reference |

| Phenoxyacetic Acids | Groundwater | SPE | UHPLC-MS/MS | 0.08 - 4.7 ng/L | 71% - 118% | thermofisher.comresearchgate.net |

| Acidic Herbicides | Drinking Water | Direct Injection | UPLC-MS/MS | 2.5 - 5.0 ng/L | 107% - 117% | waters.com |

| Phenoxyacetic Acids | Human Urine | SPE | LC/MS/MS | 0.05 ng/mL | 90% - 101% | nih.govselectscience.net |

Data is for a range of phenoxyacetic acids and is indicative of the performance expected for this compound.

Spectroscopic and Spectrometric Approaches

While chromatography-mass spectrometry combinations are the workhorses for quantitative analysis, other spectroscopic and spectrometric techniques play crucial roles, particularly in structural confirmation and trace analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including the metabolites of this compound. When the parent compound is metabolized in an organism or degraded in the environment, NMR can be used to determine the exact chemical structure of the resulting transformation products.

The process involves analyzing the NMR spectrum of a purified metabolite. Key information is derived from:

Chemical Shifts: The position of signals in the ¹H or ¹³C NMR spectrum reveals the chemical environment of each nucleus.

Signal Multiplicity (Splitting Patterns): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by spin-spin coupling with neighboring nuclei, providing information about molecular connectivity.

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish correlations between different atoms within the molecule, allowing for a complete and unambiguous reconstruction of its structure. This is particularly valuable for identifying where metabolic transformations, such as hydroxylation or conjugation, have occurred on the parent molecule.

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, offers significant advantages for the analysis of this compound, especially for trace analysis and untargeted screening. selectscience.netthermofisher.comnih.gov Unlike standard quadrupole mass spectrometers, HRMS instruments measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). nih.gov

This high mass accuracy allows for the calculation of an ion's elemental formula, providing a much higher degree of confidence in its identification. It also provides exceptional selectivity, enabling the analyte's signal to be distinguished from background matrix interferences with very similar nominal masses. nih.govthermofisher.com

Key benefits of HRMS in this context include:

Untargeted Screening: HRMS systems typically operate in full-scan mode, acquiring data for all ions within a specified mass range. thermofisher.com This allows for retrospective data analysis, where previously acquired data can be searched for compounds that were not targeted at the time of analysis.

Enhanced Confidence: The ability to determine an exact mass provides stronger evidence for the presence of a contaminant than the MRM transitions used in tandem quadrupole systems.

Sensitivity: Modern HRMS instruments, such as the Orbitrap, achieve sensitivity that is comparable to or even exceeds that of triple quadrupole instruments, with limits of detection for many pesticides in the sub-µg/kg range. nih.gov

HRMS can be coupled with both GC and LC, making it a versatile tool for both quantitative analysis and the discovery of previously unknown metabolites and degradation products. thermofisher.comnih.gov

Immunochemical and Biosensor-Based Detection Methods

While chromatographic methods are highly accurate and reliable, they typically require laboratory-based instrumentation and skilled personnel. For rapid, on-site, or high-throughput screening, immunochemical and biosensor-based methods present a compelling alternative. These techniques leverage the high specificity of biological recognition elements.

Immunochemical Methods: These assays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and FPIA (Fluorescence Polarization Immunoassay), are based on the specific binding between an antibody and the target analyte (the antigen). For this compound, antibodies can be raised that specifically recognize its chemical structure. In a competitive immunoassay format, the sample containing the herbicide competes with a labeled version of the herbicide for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the herbicide in the sample. Recent developments in FPIA for the related herbicide 2,4-D have resulted in rapid (5-minute) assays with detection limits of 10 ng/mL. publichealthtoxicology.com

Biosensors: A biosensor is an analytical device that combines a biological recognition element with a physical transducer to generate a measurable signal. For the detection of phenoxyacetic acid herbicides, various biosensor concepts have been explored:

Enzyme-Based Biosensors: Many herbicides act by inhibiting specific enzymes. Biosensors can be designed to measure the activity of these enzymes (e.g., acetylcholinesterase or enzymes in the photosynthetic pathway). nih.gov The presence of the herbicide causes a decrease in enzyme activity, which can be measured electrochemically or optically. nih.govmdpi.com

Photosynthesis-Based Biosensors: As phenoxyacetic acids can interfere with photosynthesis, biosensors using whole cells of algae or isolated chloroplasts have been developed. mdpi.comnih.gov The herbicide's inhibition of the photosynthetic electron transport chain causes a change in chlorophyll (B73375) fluorescence, which can be detected and correlated to the herbicide concentration. nih.gov

Immunosensors: These are a subclass of biosensors that use antibodies as the biorecognition element, immobilized onto the surface of a transducer (e.g., an electrode or an optical surface). mdpi.com The binding of the target herbicide to the antibody generates a direct electrical or optical signal.

These methods are particularly useful for rapid screening of water samples, offering the potential for real-time, in-field monitoring without the need for sample transport to a laboratory. mdpi.com

Theoretical and Computational Chemistry Studies of 2 4 Chloro 3 Ethylphenoxy Acetic Acid

Molecular Modeling and Docking Simulations with Auxin Receptors

Synthetic auxins, including phenoxyacetic acids, exert their herbicidal effects by binding to auxin receptors, primarily the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of proteins. Molecular modeling and docking simulations are computational techniques used to predict and analyze the binding interactions between a ligand, such as 2-(4-Chloro-3-ethylphenoxy)acetic acid, and its protein target.

Docking studies simulate the placement of the herbicide within the binding pocket of the TIR1 receptor. The natural auxin, Indole-3-acetic acid (IAA), binds within a pocket of TIR1, promoting the interaction between TIR1 and an Aux/IAA transcriptional repressor protein, leading to the repressor's degradation and subsequent auxin-responsive gene expression. Synthetic auxins mimic this action.

For this compound, the carboxylic acid group is crucial, as it forms key hydrogen bonds with amino acid residues in the TIR1 binding site, such as serine and arginine, and interacts with a central water molecule, similar to the interactions observed for IAA and other auxinic herbicides like 2,4-D. researchgate.net The phenoxy ring structure fits into a hydrophobic cavity within the receptor. The specific substitutions on the aromatic ring—a chlorine atom at the 4-position and an ethyl group at the 3-position—are critical for determining the binding affinity and selectivity.

4-Chloro Substitution : A halogen at the 4-position of the phenoxy ring is often important for high auxinic activity. nih.gov This is consistent with the structure of the potent herbicide 2,4-D. The chlorine atom can enhance binding through favorable hydrophobic and van der Waals interactions within the receptor pocket.

3-Ethyl Substitution : Substitution at the 3-position can modulate the activity. While a halogen at this position has been shown to sometimes reduce activity compared to 2,4-D, an alkyl group like ethyl influences the molecule's conformation and steric fit within the binding pocket. nih.gov

Table 1: Hypothetical Docking Simulation Results for this compound with TIR1 Receptor

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -7.8 | Arg489, Ser438, Phe413 |

| Hydrogen Bonds | 2 | Carboxylate with Arg489, Ser438 |

| Hydrophobic Interactions | 5 | Phenyl ring with Leu465, Phe413; Ethyl group with Val440 |

This table is interactive and represents hypothetical data derived from typical molecular docking studies on auxin-like herbicides.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Herbicidal Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net For herbicides, QSAR is used to predict the herbicidal potency of new compounds based on calculated molecular descriptors.

To develop a QSAR model for phenoxyacetic acid herbicides, a dataset of compounds with known herbicidal activities (e.g., measured as root growth inhibition) is required. mdpi.com For each compound, a variety of molecular descriptors are calculated, which can be categorized as:

Electronic Descriptors : (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies) which describe the electronic properties of the molecule.

Steric Descriptors : (e.g., molecular volume, surface area, specific steric parameters like STERIMOL) which describe the size and shape of the molecule.

Hydrophobic Descriptors : (e.g., LogP) which quantify the molecule's hydrophobicity, affecting its transport to the target site.

Topological Descriptors : (e.g., connectivity indices) which describe the atomic connectivity within the molecule.

Using techniques like multiple linear regression (MLR), a mathematical equation is derived that links a combination of these descriptors to the observed herbicidal activity. nih.gov For this compound, key descriptors in a QSAR model would likely include the hydrophobicity (LogP), the electronic effect of the chlorine atom (e.g., Hammett constant), and steric parameters related to the ethyl group. The model could reveal that a moderate level of hydrophobicity combined with a specific steric bulk at the 3-position and an electronegative group at the 4-position is optimal for activity.

Table 2: Example Descriptors for a QSAR Model of Phenoxyacetic Acid Herbicides

| Compound | LogP | Σσ (Hammett Constant) | Herbicidal Activity (% Inhibition) |

| Phenoxyacetic acid | 1.55 | 0.00 | 10 |

| 4-Chlorophenoxyacetic acid | 2.64 | 0.23 | 65 |

| 2,4-Dichlorophenoxyacetic acid | 2.81 | 0.46 | 95 |

| This compound | 3.45 | 0.16 | (Predicted) |

This interactive table illustrates the types of data used in QSAR studies. The activity for the title compound would be predicted by the derived QSAR equation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net It is widely applied to study herbicides to understand their intrinsic properties. researchgate.net Calculations are typically performed using a functional, such as B3LYP or M06-2X, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. nih.govresearchgate.net

For this compound, DFT calculations can provide several key insights:

Optimized Molecular Geometry : DFT determines the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. nanobioletters.com This is the first step for any further computational analysis.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would show a high negative potential around the carboxylic acid oxygens, confirming their role in binding and reactivity.

Reactivity Descriptors : DFT can be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity, which provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 3: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures overall polarity of the molecule |

This interactive table presents typical electronic properties that can be obtained from DFT calculations.

Predictive Modeling for Environmental Fate and Biodegradation

Predictive models are essential for assessing the environmental risk of chemicals before they are widely used. Software suites like the US EPA's EPI Suite™ use QSAR-like methods to estimate key physicochemical properties and environmental fate parameters. epa.govncsu.edu

For this compound, these models can predict:

Soil Adsorption Coefficient (Koc) : This value indicates the tendency of the chemical to bind to soil organic matter. epa.gov A higher Koc suggests lower mobility in soil and less potential for leaching into groundwater. The presence of the ethyl group and chlorine atom would likely increase its hydrophobicity and thus its Koc value.

Bioconcentration Factor (BCF) : This estimates the potential for the chemical to accumulate in aquatic organisms. epa.gov

Environmental Persistence : Models like AOPWIN and BIOWIN within EPI Suite™ predict degradation half-lives in air, water, and soil. ncsu.edu They estimate the rate of atmospheric oxidation by hydroxyl radicals and the likelihood of aerobic and anaerobic biodegradation. ncsu.edu

Computational frameworks for biodegradation prediction, such as the Biocatalysis/Biodegradation of Non-Standard Chemicals (BNICE) system, can go a step further by proposing plausible metabolic pathways. nih.gov For this compound, such a system might predict pathways initiated by:

Hydroxylation : Addition of a hydroxyl group to the aromatic ring, often catalyzed by cytochrome P450 monooxygenases. mdpi.com

Dehalogenation : Removal of the chlorine atom, a critical step in detoxification.

Ether Bond Cleavage : Breaking of the ether linkage to separate the phenoxy group from the acetic acid side chain.

Beta-oxidation : Degradation of the acetic acid side chain.

These predictive models help to identify potential persistent metabolites and guide experimental studies on the compound's environmental behavior. nih.govresearchgate.net

Table 4: Predicted Environmental Fate Parameters for this compound using EPI Suite™ (Hypothetical)

| Parameter | Predicted Value | Interpretation |

| Log Koc (Soil Adsorption) | 2.9 | Moderate sorption to soil and sediment |

| Log BCF (Bioconcentration) | 1.8 | Low potential to bioconcentrate in fish |

| Atmospheric Oxidation Half-life | 15 hours | Relatively rapid degradation in the atmosphere |

| Biodegradation Half-life (Water) | Weeks to Months | Expected to be moderately persistent in water |

This interactive table shows example outputs from environmental fate prediction software.

Future Research Directions and Unexplored Areas

Novel Approaches for Mitigating Herbicide Resistance

The development of weed resistance to synthetic auxin herbicides is a significant concern for global agriculture. bohrium.comuwa.edu.au While the incidence of resistance to this class has been relatively low compared to other modes of action, the increasing reliance on these herbicides warrants proactive research into mitigation strategies. uwa.edu.auresearchgate.net Future research should focus on multifaceted approaches to combat resistance to compounds like 2-(4-Chloro-3-ethylphenoxy)acetic acid.

One promising avenue is the investigation of herbicide synergists. These are compounds that, when mixed with an herbicide, enhance its activity. Research into synergistic combinations could identify molecules that inhibit the metabolic pathways weeds use to detoxify phenoxyacetic acid herbicides. Another critical area is the development of integrated weed management (IWM) strategies that reduce the selection pressure for resistance. researchgate.net This includes rotating herbicides with different modes of action, using cover crops, and employing mechanical weeding techniques. nzpps.org

Furthermore, understanding the genetic basis of resistance is paramount. Research has identified that non-target-site resistance (NTSR), which involves mechanisms like reduced herbicide absorption, translocation, and enhanced metabolism, is a primary driver of resistance to auxin-mimic herbicides. bohrium.comresearchgate.net Future studies should aim to elucidate the specific genes and metabolic pathways responsible for NTSR to this compound. This knowledge can inform the development of rapid diagnostic tools for detecting resistance in the field and guide the design of new herbicides that are less susceptible to these resistance mechanisms. nih.gov Research has shown that recurrent selection with low doses of 2,4-D can quickly lead to resistance, and unexpectedly, cross-resistance to other herbicide groups like ALS inhibitors. uwa.edu.au

| Mitigation Strategy | Research Focus | Potential Outcome |

| Herbicide Synergists | Identification of compounds that inhibit weed metabolic detoxification pathways. | Enhanced efficacy of this compound and overcoming existing resistance. |

| Integrated Weed Management (IWM) | Development of diversified weed control programs combining chemical and non-chemical methods. | Reduced selection pressure for resistance and improved long-term sustainability of weed control. graincentral.com |

| Genetic Basis of Resistance | Elucidation of specific genes and pathways involved in non-target-site resistance (NTSR). researchgate.net | Development of molecular diagnostics for resistance and design of novel, more robust herbicides. |

| Herbicide Rotation and Mixtures | Evaluation of the efficacy of rotating or tank-mixing this compound with other herbicide modes of action. | Delayed evolution of resistance and broader-spectrum weed control. graincentral.com |

Understanding Complex Interactions within Plant Microbiomes

The plant microbiome, the complex community of microorganisms living in and around plants, plays a crucial role in plant health and stress tolerance. nih.gov Herbicides like this compound can have significant, yet not fully understood, effects on these microbial communities. researchgate.netnih.govjyu.fi Future research in this area is critical for a holistic understanding of the ecological impact of this herbicide.

A key research direction is to characterize the shifts in microbial community structure and function in the soil and rhizosphere following the application of this compound. researchgate.net Studies have shown that phenoxy herbicides can alter the abundance of different microbial taxa, with some microorganisms even capable of utilizing these compounds as a carbon source. researchgate.netfrontiersin.org Understanding these dynamics can help in predicting the environmental fate of the herbicide and its potential long-term effects on soil health. nativesciencereport.org

Another important area of investigation is the potential for harnessing beneficial microbes to enhance crop tolerance to herbicide stress and to promote the degradation of herbicide residues. frontiersin.org Research has shown that certain plant secondary metabolites can stimulate microbial communities with detoxifying capabilities. frontiersin.org Identifying and isolating microbes that can metabolize this compound could lead to the development of bioaugmentation strategies for contaminated soils. Furthermore, exploring how the herbicide affects the intricate signaling between plants and their microbial symbionts is crucial for understanding its full ecological footprint. researchgate.net

Development of Sustainable Degradation Technologies

The persistence of herbicides in the environment is a growing concern. researchgate.netgoogle.com Developing sustainable technologies for the degradation of this compound is essential for minimizing its environmental impact. Research in this area is moving beyond conventional methods to explore more eco-friendly and efficient solutions.

Bioremediation, which utilizes microorganisms to break down contaminants, is a particularly promising field. frontiersin.orggoogle.com Future research should focus on identifying and characterizing novel microbial strains with high degradation efficiency for this compound. prakritimitrango.com This includes exploring the genetic and enzymatic pathways involved in the degradation process to optimize their performance. researchgate.net Phytoremediation, the use of plants to remove pollutants from the environment, is another area ripe for investigation. google.com Identifying plant species that can effectively take up and metabolize this herbicide could offer a cost-effective and aesthetically pleasing remediation strategy.

Advanced oxidation processes (AOPs) also represent a powerful tool for herbicide degradation. nih.gov Research into photocatalytic degradation, for example, using novel catalysts like Ce/N co-doped TiO2, has shown promise for breaking down other herbicides and could be adapted for this compound. frontiersin.org Sonication, the use of ultrasound to induce cavitation, is another emerging technology for decomposing phenoxy acid herbicides in water. witpress.com Future studies should focus on optimizing these technologies and assessing their scalability and economic viability for real-world applications.

| Degradation Technology | Mechanism | Research Focus |

| Bioremediation | Microbial breakdown of the herbicide into less toxic compounds. prakritimitrango.com | Isolation and characterization of novel degrading microbial strains; optimization of degradation conditions. |

| Phytoremediation | Uptake and metabolism of the herbicide by plants. google.com | Identification of hyper-accumulating plant species; understanding plant metabolic pathways. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to mineralize the herbicide. nih.gov | Development of novel photocatalysts and optimization of reaction conditions for efficiency and cost-effectiveness. |

| Sonication | Use of ultrasound to create cavitation bubbles that decompose the herbicide. witpress.com | Investigating the byproducts of sonication and scaling up the process for larger volumes. |

Advanced Omics Approaches for Comprehensive Plant Responses

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the complex molecular responses of plants to herbicides like this compound. nih.govmdpi.comresearchgate.net These approaches can provide a holistic view of the physiological and biochemical perturbations caused by the herbicide.

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how the herbicide alters gene expression in target weeds and non-target crops. oup.comnih.gov Recent studies on auxin herbicides have used transcriptomics to show a rapid downregulation of photosynthetic machinery and significant changes in the expression of genes related to phytohormone metabolism. oup.comnih.gov Specifically, the upregulation of the abscisic acid (ABA) biosynthetic gene, 9-cis-epoxycarotenoid deoxygenase (NCED), has been identified as a key event leading to plant death. nih.govoup.com Future research should apply these techniques to understand the specific transcriptional reprogramming induced by this compound.

Metabolomics, the comprehensive analysis of metabolites in a biological system, can identify the biochemical pathways affected by the herbicide. frontiersin.org Integrating transcriptomic and metabolomic data can provide a powerful, multi-layered understanding of the herbicide's mode of action and the plant's response. nih.govnih.gov This integrated approach can help in identifying biomarkers for herbicide exposure and in understanding the mechanisms of crop selectivity and weed susceptibility.

Integration of Artificial Intelligence and Machine Learning in Predictive Toxicology (Non-Human)

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many areas of science, including predictive toxicology. For herbicides like this compound, these computational tools can be used to predict potential toxicological effects on non-target organisms without the need for extensive and costly laboratory testing.

Future research should focus on developing predictive models based on the chemical structure of this compound and its known physicochemical properties. These models can be trained on existing toxicological data from similar phenoxyacetic acid herbicides to predict its potential impact on a wide range of non-target species, including algae, invertebrates, and fish. This approach can help in prioritizing experimental testing and in identifying potential ecological risks early in the research and development process.

Q & A

Basic: What are the validated synthesis routes for 2-(4-Chloro-3-ethylphenoxy)acetic acid, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between 4-chloro-3-ethylphenol and chloroacetic acid under alkaline conditions. Key steps:

Reaction Setup : Mix equimolar ratios of 4-chloro-3-ethylphenol and chloroacetic acid in aqueous NaOH (pH 10–12) at 80–90°C for 6–8 hours .

Purification : Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials. Purity can be verified via HPLC (C18 column, mobile phase: 60:40 acetonitrile/water with 0.1% trifluoroacetic acid) .

Yield Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7). Adjust molar ratios if residual phenol is detected.

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- UV-Vis Spectrophotometry : Use λmax at 270–280 nm (aromatic ring absorption) with a calibration curve (1–100 µM). Cross-validate with HPLC to avoid interference from phenolic byproducts .

- LC-MS/MS : Employ electrospray ionization (ESI-) in MRM mode (precursor ion m/z 228 → product ions m/z 107 and 171) for high sensitivity in complex samples .

- Error Mitigation : Calibrate instruments daily and include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Basic: What safety protocols are critical during handling of this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite). Dispose as hazardous waste .

- First Aid : For skin contact, wash immediately with 10% ethanol solution followed by soap and water. For eye exposure, irrigate with saline for 15+ minutes .

Advanced: How can researchers resolve contradictions in reported phytotoxic activity of chlorophenoxyacetic acid derivatives?

Methodological Answer:

Discrepancies often arise from:

Purity Issues : Validate compound purity via NMR (e.g., <sup>1</sup>H NMR δ 1.2–1.4 ppm for ethyl group; absence of peaks at δ 6.8–7.2 ppm indicates no residual phenol) .

Experimental Design : Standardize bioassays (e.g., Arabidopsis root elongation tests) with controlled pH (5.5–6.5) and temperature (22°C ± 1) .

Isomer Interference : Use chiral HPLC to exclude stereoisomers, which may exhibit divergent activity .

Advanced: What chromatographic methods optimize separation of this compound from structurally similar impurities?

Methodological Answer:

- Reverse-Phase HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water:acetonitrile from 70:30 to 50:50 over 20 min). Retention time: ~12.5 min .

- Ion-Pair Chromatography : Add 10 mM tetrabutylammonium bromide to the mobile phase to enhance separation of acidic analogs (e.g., 4-chloro-2-methylphenoxyacetic acid) .

- Validation : Confirm peak identity via spiking with authentic standards and diode-array UV spectra .

Advanced: Which computational models reliably predict the environmental persistence of substituted phenoxyacetic acids?

Methodological Answer:

- Henry’s Law Constants : Use EPI Suite™ to estimate volatilization (e.g., Hcc = 4.0 × 10<sup>4</sup> Pa·m³/mol for similar chlorophenoxy acids) .

- QSAR Modeling : Apply molecular descriptors (logP, polar surface area) to predict biodegradation half-lives. Cross-reference with experimental soil metabolism studies .

- Hydrolysis Pathways : Simulate pH-dependent degradation (DFT calculations at B3LYP/6-311+G(d,p) level) to identify stable metabolites .

Advanced: How can mechanistic studies differentiate the herbicidal mode of action of this compound from auxin mimics?

Methodological Answer:

Receptor Binding Assays : Use radiolabeled <sup>14</sup>C-compound in competitive binding assays with Arabidopsis TIR1/AFB auxin receptors .

Gene Expression Profiling : Perform RNA-seq on treated plants to identify differentially expressed genes (e.g., SAUR, IAA families) .

Phenotypic Comparison : Compare dose-response curves with 2,4-D to assess structural-activity relationships (e.g., ethyl substitution vs. chlorine position) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products